Fosfomycin Tromethamine

概要

準備方法

合成ルートと反応条件

フォスフォマイシン トロメタミンの調製には、いくつかのステップが含まれます。

トロメタミン p-トルエンスルホネートの調製: トロメタミンは、無水アルコール溶液中でp-トルエンスルホン酸一水和物と反応して、トロメタミン p-トルエンスルホネートを生成します.

フォスフォマイシン トロメタミン粗製品の生成: トロメタミン p-トルエンスルホネートは、無水アルコール溶液中でフォスフォマイシン フェニルエチルアミン塩一水和物と反応します.

工業的製造方法

工業的な方法としては、フォスフォマイシン ジアミノブタントリオールをメタノールに加え、室温で無水酢酸またはプロピオン酸無水物を滴下する方法があります。混合物を撹拌し、メタノールを除去して白色固体を得ます。 この固体を無水エタノールで処理し、冷却、ろ過、エタノール洗浄、真空乾燥して、フォスフォマイシン トロメタミンを得ます .

化学反応の分析

反応の種類

フォスフォマイシン トロメタミンは、いくつかの種類の反応を起こします。

酸化: 特定の条件下で酸化することができます。

還元: 適切な還元剤を用いて還元することができます。

置換: 特に求核剤の存在下で、置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤としては、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、置換反応で一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化誘導体をもたらす可能性がありますが、還元は化合物の還元型を生成する可能性があります。

科学研究における用途

フォスフォマイシン トロメタミンは、科学研究において幅広い用途があります。

化学: 抗生物質のメカニズムと耐性を研究するためのモデル化合物として使用されています。

生物学: 細菌の細胞壁合成とその阻害に関する研究に使用されています。

科学的研究の応用

Treatment of Urinary Tract Infections

Fosfomycin tromethamine is predominantly used for treating uncomplicated UTIs, especially acute uncomplicated cystitis (AUC). Clinical studies have demonstrated its effectiveness in eradicating pathogens responsible for UTIs, with high clinical cure rates reported.

- Efficacy Rates :

| Infection Type | Clinical Efficacy Rate (%) | Microbiological Efficacy Rate (%) | Overall Efficacy Rate (%) |

|---|---|---|---|

| Acute Uncomplicated Cystitis | 94.71 | 97.65 | 95.29 |

| Recurrent UTI | 77.22 | 94.44 | 77.78 |

| Complicated UTI | 62.69 | 83.87 | 64.52 |

Multidrug-Resistant Infections

Fosfomycin has garnered attention for its efficacy against multidrug-resistant (MDR) bacteria, including strains resistant to traditional antibiotics. It has been utilized in combination therapies to enhance treatment outcomes for patients with resistant infections.

- Case Study : A randomized clinical trial involving 143 adults with MDR bacteremic UTIs due to E. coli found that fosfomycin was effective in achieving clinical cure, highlighting its role as a crucial therapeutic option in challenging cases .

Off-Label Uses

This compound has also been explored for off-label uses, such as in the treatment of pulmonary arterial hypertension (PAH) by improving blood flow through endothelin receptor antagonism . Additionally, it has been used to manage secondary Raynaud's phenomenon.

Pharmacokinetics and Dosage

This compound is administered orally, with a standard dosage of 3 grams as a single dose being effective for AUC. Its pharmacokinetic profile includes:

- Bioavailability : Approximately 34-41% after oral administration.

- Peak Urinary Concentrations : Achieved within 4 hours post-dose, remaining above therapeutic levels for up to 48 hours .

- Elimination Half-Life : Approximately 5.7 hours.

Safety Profile

The safety profile of this compound is generally favorable, with gastrointestinal disturbances being the most commonly reported adverse events (AEs). Serious AEs are rare, making it a well-tolerated option for patients .

作用機序

フォスフォマイシン トロメタミンは、UDP-N-アセチルグルコサミン エノールピルビル トランスフェラーゼ(MurA)酵素の活性部位にあるシステイン残基に共有結合することで、殺菌効果を発揮します。 この結合により酵素は不活性化し、細胞壁合成の初期段階が阻害されます . このメカニズムは、他の抗生物質に耐性のあるものも含め、幅広い細菌に対して効果があります .

類似化合物との比較

類似化合物

- フォスフォマイシン カルシウム

- フォスフォマイシン ナトリウム

独自性

フォスフォマイシン トロメタミンは、血脳関門を通過する能力と、多剤耐性菌、広範耐性菌、汎耐性菌に対する広域スペクトル活性を有しているため、ユニークです . これは、特に中枢神経系に影響を及ぼす重度の細菌感染症の治療に、貴重な化合物となっています .

生物活性

Fosfomycin tromethamine is a broad-spectrum antibiotic primarily used for treating uncomplicated urinary tract infections (UTIs). This compound exhibits unique biological activities that make it effective against various bacterial pathogens, including multidrug-resistant strains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile.

Fosfomycin exerts its bactericidal effects by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is crucial for bacterial cell wall synthesis. By binding to a cysteine residue in MurA, fosfomycin prevents the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), effectively disrupting the production of peptidoglycan precursors necessary for bacterial growth .

Additionally, fosfomycin is known to penetrate biofilms effectively, altering their structure and reducing microbial load within these protective environments . This property is significant in treating infections caused by biofilm-forming bacteria.

Antimicrobial Spectrum

Fosfomycin has demonstrated considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including:

- Gram-negative pathogens : Effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Gram-positive pathogens : Active against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci .

The drug's effectiveness extends to multidrug-resistant strains, making it a valuable option in the face of rising antibiotic resistance .

Clinical Efficacy

Recent studies have evaluated the clinical efficacy of this compound in treating various types of UTIs. A multicenter study involving 361 patients assessed its effectiveness in acute uncomplicated cystitis and recurrent lower UTIs. The results indicated:

-

Clinical efficacy rates :

- Acute uncomplicated cystitis: 94.71%

- Recurrent lower UTI: 77.22%

- Complicated lower UTI: 62.69%

- Microbiological efficacy rates :

These findings underscore fosfomycin's role as a first-line treatment for uncomplicated UTIs, particularly those caused by resistant strains.

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties:

- Bioavailability : Ranges from 33% to 44%, with higher values observed under fasting conditions compared to its calcium salt formulation .

- Half-life : The elimination half-life varies between 1.9 to 3.9 hours after intravenous administration, while oral doses can extend this to approximately 3.6 to 8.28 hours .

- Urinary excretion : High concentrations are achieved in urine post-administration, making it particularly effective for urinary tract infections .

Safety Profile

Fosfomycin is generally well-tolerated with a low incidence of adverse effects. In clinical trials, gastrointestinal disorders were the most commonly reported side effects, occurring in about 5.6% of patients . Serious adverse events are rare, reinforcing its safety profile for use in diverse patient populations, including pregnant women and those with renal impairments .

Case Studies

Several case studies have highlighted the successful application of this compound in treating resistant infections:

-

Case Study on Multidrug-Resistant UTIs :

A randomized trial involving 143 adults with bacteremic UTIs due to multidrug-resistant E. coli showed that fosfomycin was effective in achieving clinical cure rates comparable to traditional antibiotics like ciprofloxacin . -

Evaluation of Dosing Regimens :

A study assessing three doses of this compound revealed high clinical and microbiological efficacy across different types of UTIs, supporting its use as an effective step-down therapy post-intravenous treatment .

特性

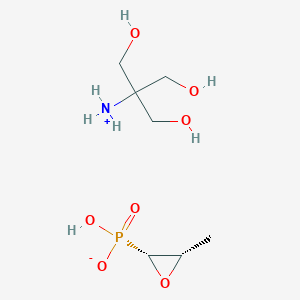

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJIMDIBFFHQDW-LMLSDSMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000165 | |

| Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78964-85-9 | |

| Record name | Fosfomycin tromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78964-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-cis)-(3-methyloxiranyl)phosphonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOMYCIN TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FXW6U30GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。